![molecular formula C21H26O B12530717 [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene CAS No. 673474-47-0](/img/structure/B12530717.png)
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Benzyloxy)-5,5-diméthylhex-3-én-3-yl]benzène: est un composé organique qui présente un cycle benzénique substitué par un groupe benzyloxy et une chaîne diméthylhexényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du [6-(Benzyloxy)-5,5-diméthylhex-3-én-3-yl]benzène implique généralement les étapes suivantes:
Formation du groupe benzyloxy: Cela peut être réalisé en faisant réagir l'alcool benzylique avec un agent halogénant approprié pour former un halogénure de benzyle, qui est ensuite mis à réagir avec un dérivé phénolique pour former le groupe benzyloxy.
Attachement de la chaîne diméthylhexényle: La chaîne diméthylhexényle peut être introduite par une série de réactions impliquant l'alcénylation et des transformations ultérieures de groupes fonctionnels.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe benzyloxy, conduisant à la formation de dérivés du benzaldéhyde ou de l'acide benzoïque.
Réduction: Les réactions de réduction peuvent cibler la double liaison dans la chaîne diméthylhexényle, la convertissant en chaîne alkyle saturée.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: L'hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur est une méthode typique.
Substitution: Des réactifs tels que les halogènes (par exemple, Br₂) et les agents nitrants (par exemple, HNO₃) sont couramment utilisés.
Principaux produits:
Oxydation: Dérivés de benzaldéhyde, d'acide benzoïque.
Réduction: Dérivés de chaînes alkyles saturées.
Substitution: Dérivés benzéniques halogénés ou nitrés.
Applications de la recherche scientifique
Chimie:
- Utilisé comme élément constitutif dans la synthèse organique pour créer des molécules plus complexes.
- Sert de précurseur pour la synthèse de divers composés aromatiques fonctionnalisés.
Biologie:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Médecine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industrie:
- Utilisé dans la production de produits chimiques et de matériaux de spécialité, y compris les polymères et les résines.
Mécanisme d'action
Le mécanisme par lequel le [6-(Benzyloxy)-5,5-diméthylhex-3-én-3-yl]benzène exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à une modulation des voies biochimiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Serves as a precursor for the synthesis of various functionalized aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires:
[6-(Benzyloxy)-5,5-diméthylhex-3-én-3-yl]benzène: peut être comparé à d'autres dérivés du benzène tels que le toluène, le xylène et l'alcool benzylique.
Toluène: Un benzène simple substitué par un méthyle, utilisé comme solvant et dans la synthèse chimique.
Xylène: Benzène substitué par un diméthyle, utilisé dans la production de polymères et comme solvant.
Alcool benzylique: Contient un groupe benzyloxy, utilisé en parfumerie et comme solvant.
Unicité:
- La présence à la fois d'un groupe benzyloxy et d'une chaîne diméthylhexényle dans le [6-(Benzyloxy)-5,5-diméthylhex-3-én-3-yl]benzène confère des propriétés chimiques uniques, le rendant polyvalent pour diverses applications dans la recherche et l'industrie.
Cet article détaillé fournit un aperçu complet du [6-(Benzyloxy)-5,5-diméthylhex-3-én-3-yl]benzène, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
673474-47-0 |
|---|---|
Formule moléculaire |
C21H26O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(2,2-dimethyl-4-phenylhex-3-enoxy)methylbenzene |
InChI |
InChI=1S/C21H26O/c1-4-19(20-13-9-6-10-14-20)15-21(2,3)17-22-16-18-11-7-5-8-12-18/h5-15H,4,16-17H2,1-3H3 |
Clé InChI |
SMBDTYIJQGSKOE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC(C)(C)COCC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


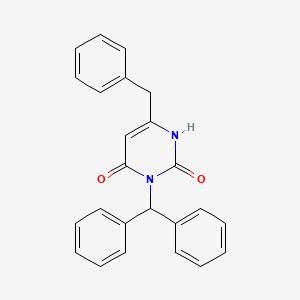
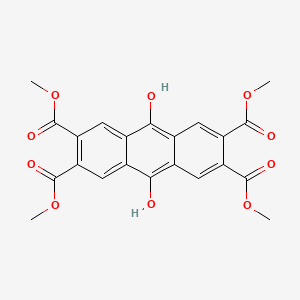
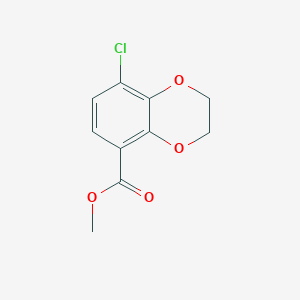
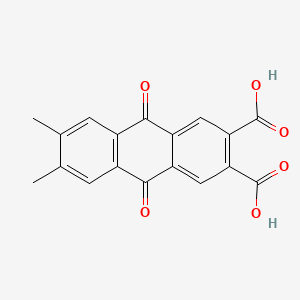
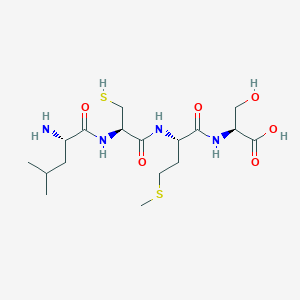
![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)
![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)
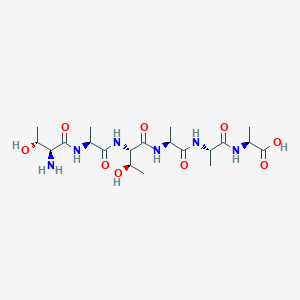
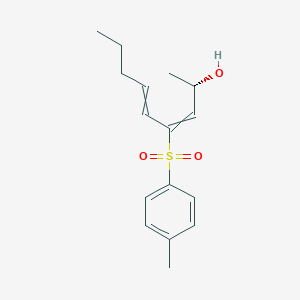
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)

![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
